molecular formula C19H19NO3 B2601922 Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate CAS No. 1825653-11-9

Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate

Cat. No.: B2601922
CAS No.: 1825653-11-9
M. Wt: 309.365
InChI Key: QHASLTXNGAKJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate is an organic compound characterized by its complex structure, which includes a naphthalene ring, an amido group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalen-2-ylmethyl Intermediate:

    Amidation Reaction:

Industrial Production Methods: Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction can occur at the amido group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential use in drug discovery due to its structural complexity and functional groups that can interact with biological targets.
  • May serve as a precursor for the synthesis of bioactive compounds.

Industry:

  • Utilized in the development of new materials, such as polymers and advanced composites.
  • Employed in the synthesis of dyes and pigments due to the presence of the naphthalene ring.

Mechanism of Action

The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amido and ester groups can form hydrogen bonds with proteins, potentially inhibiting or modifying their function. Pathways involved might include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    Methyl 3-(but-2-ynamido)-2-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.

    Ethyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness:

  • The presence of the naphthalene ring in Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate provides unique electronic properties and potential for π-π interactions, which can be advantageous in both chemical reactions and biological interactions.
  • The but-2-ynamido group introduces a degree of unsaturation and potential for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

methyl 2-[(but-2-ynoylamino)methyl]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-6-18(21)20-13-17(19(22)23-2)12-14-9-10-15-7-4-5-8-16(15)11-14/h4-5,7-11,17H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHASLTXNGAKJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.